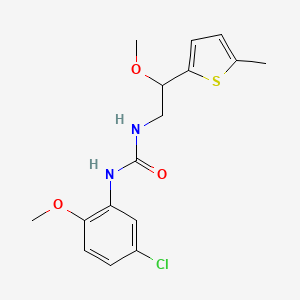
1-(5-Chloro-2-methoxyphenyl)-3-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(5-Chloro-2-methoxyphenyl)-3-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)urea, also known as GW 501516 or Cardarine, is a synthetic drug that was initially developed in the 1990s as a potential treatment for metabolic and cardiovascular diseases. It is a selective agonist of the peroxisome proliferator-activated receptor delta (PPARδ) that has been shown to improve lipid metabolism, increase endurance, and reduce inflammation in animal studies. Despite its potential therapeutic uses, GW 501516 has also gained popularity among athletes and bodybuilders as a performance-enhancing drug.
科学的研究の応用
Electrochemical and Thermodynamic Investigations
- Corrosion Inhibition: Research by Bahrami and Hosseini (2012) highlights the potential use of similar urea compounds in corrosion inhibition. They studied the effect of urea derivatives in protecting mild steel in acidic environments, indicating these compounds' efficacy as corrosion inhibitors (Bahrami & Hosseini, 2012).
Agriculture and Environmental Science
- Herbicide Analysis: Katz and Strusz (1968) explored the use of a related urea compound, Maloran, in agriculture as a herbicide and nematicide. Their work involved developing chromatographic procedures for analyzing this compound in soils (Katz & Strusz, 1968).
Materials Science
- Nonlinear Optical Properties: Shettigar et al. (2006) synthesized bis-chalcone derivatives, structurally similar to the compound , and explored their nonlinear optical properties. These findings suggest potential applications in photonics and laser technologies (Shettigar et al., 2006).
Pharmacological Research
- Anticancer Agents: Denoyelle et al. (2012) studied symmetrical N,N'-diarylureas, related to the compound , as potential anticancer agents. They found these compounds to be activators of the eIF2α kinase heme-regulated inhibitor, indicating a mechanism for inhibiting cancer cell proliferation (Denoyelle et al., 2012).
特性
IUPAC Name |
1-(5-chloro-2-methoxyphenyl)-3-[2-methoxy-2-(5-methylthiophen-2-yl)ethyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19ClN2O3S/c1-10-4-7-15(23-10)14(22-3)9-18-16(20)19-12-8-11(17)5-6-13(12)21-2/h4-8,14H,9H2,1-3H3,(H2,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFCZQRIJPYRXEU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)C(CNC(=O)NC2=C(C=CC(=C2)Cl)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-Chloro-2-methoxyphenyl)-3-[2-methoxy-2-(5-methylthiophen-2-YL)ethyl]urea | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

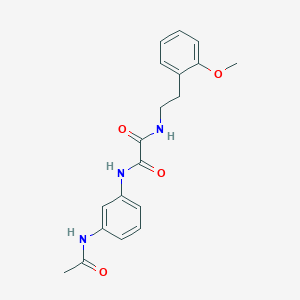
![methyl 4-[[4-[(E)-2-cyano-3-oxo-3-(1,3-thiazol-2-ylamino)prop-1-enyl]-2-methoxyphenoxy]methyl]benzoate](/img/structure/B2668824.png)


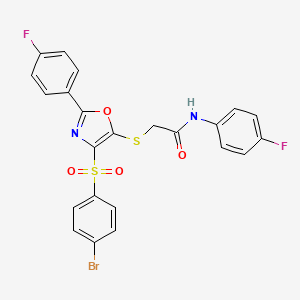
![N-1,3-benzodioxol-5-yl-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-pyrrolidin-1-ylethyl]ethanediamide](/img/structure/B2668830.png)
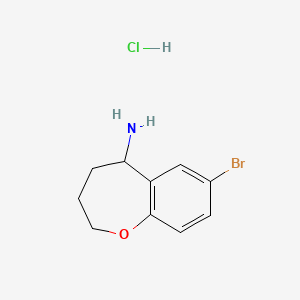
![{9-methyl-2-(2-methylphenyl)-4-[(pyridin-4-ylmethyl)thio]-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-6-yl}methanol](/img/structure/B2668832.png)
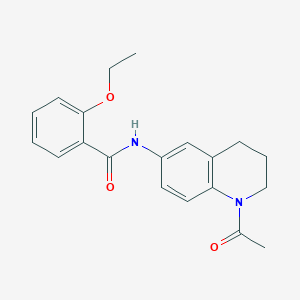
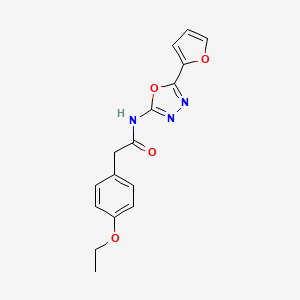
![N-[3-(1,3-benzodioxol-5-yl)-1-methyl-4-oxoquinolin-2-yl]butanamide](/img/structure/B2668836.png)
![3-cyclopropyl-1-[(4-iodophenyl)sulfonyl]-1H-pyrazole](/img/structure/B2668837.png)
![Methyl 2-[(2-phenylsulfanylacetyl)amino]thiophene-3-carboxylate](/img/structure/B2668844.png)
![5-Fluoro-1-methyl-3-((2-methylthiazol-4-yl)methyl)-1,3-dihydrobenzo[c][1,2,5]thiadiazole 2,2-dioxide](/img/structure/B2668845.png)